3-Heptanone, 2-hydroxy-, (S)- (9CI)

enantioselective synthesis carbonyl reductase chiral GC

(S)-2-Hydroxy-3-heptanone (CAS 125850-28-4), also designated as (2S)-2-hydroxyheptan-3-one, is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₇H₁₄O₂. It belongs to the class of fatty alcohols and features a secondary alcohol and a ketone group on adjacent carbons of a seven-carbon chain.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 125850-28-4
Cat. No. B593569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanone, 2-hydroxy-, (S)- (9CI)
CAS125850-28-4
Synonyms3-Heptanone, 2-hydroxy-, (S)- (9CI)
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCCCCC(=O)C(C)O
InChIInChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyKTKQJWVLAMSBTM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Hydroxy-3-heptanone (CAS 125850-28-4): Procurement-Relevant Identity and Chiral Alpha-Hydroxy Ketone Profile


(S)-2-Hydroxy-3-heptanone (CAS 125850-28-4), also designated as (2S)-2-hydroxyheptan-3-one, is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₇H₁₄O₂ [1]. It belongs to the class of fatty alcohols and features a secondary alcohol and a ketone group on adjacent carbons of a seven-carbon chain [1]. The compound is a naturally occurring metabolite found in Corynebacterium glutamicum [1]. Its specific (S)-configuration at the C2 stereocenter distinguishes it from the (R)-enantiomer (CAS 125850-19-3) and from achiral or racemic 2-hydroxy-3-heptanone mixtures, which is critical for applications requiring defined stereochemistry .

Why Generic or Racemic 2-Hydroxy-3-heptanone Cannot Substitute (S)-2-Hydroxy-3-heptanone in Stereospecific Applications


Generic or racemic 2-hydroxy-3-heptanone cannot replace the enantiopure (S)-enantiomer because the stereochemistry at the C2 position directly dictates both biological activity and downstream synthetic utility. For example, the (R)-enantiomer (CAS 125850-19-3) is produced by R-selective carbonyl reductases (e.g., BcBDH) and leads to opposite chiral induction in asymmetric synthesis [1]. Similarly, chemical reduction of 2,3-heptanedione with NaBH₄ yields racemic mixtures that require costly chiral resolution, whereas the (S)-isomer is specifically accessible via CPCR2-catalyzed enantioselective reduction [2]. This stereochemical precision is mandatory in pharmaceutical intermediate synthesis and chiral building block procurement, where mismatched chirality can result in inactive or toxic products.

Quantitative Head-to-Head Evidence for (S)-2-Hydroxy-3-heptanone Versus Closest Analogs


Enantioselective Enzymatic Synthesis: (S)-2-Hydroxy-3-heptanone via CPCR2 vs. Racemic NaBH₄ Reduction

The CPCR2 enzyme from Candida parapsilosis reduces 2,3-heptanedione with high (S)-selectivity to yield (S)-2-hydroxy-3-heptanone. In preparative-scale biotransformations, this method produced 350–600 mg of pure α-hydroxy ketones with enantiomeric excesses of 89–93% for all aliphatic substrates tested, including (S)-2-hydroxypentane-3-one as a benchmark [1]. In contrast, chemical reduction with NaBH₄ produces a racemic mixture (0% ee), which would require additional chiral resolution steps [2].

enantioselective synthesis carbonyl reductase chiral GC

Regioselectivity Superiority: CPCR2-Generated (S)-2-Hydroxy-3-heptanone vs. BcBDH-Generated 3-Hydroxy-2-heptanone

CPCR2 exclusively produces the 2-hydroxy regioisomer from 2,3-heptanedione, whereas the R-selective BcBDH enzyme produces solely 3-hydroxy-2-heptanone [1]. This regiodivergence is critical when the C2-hydroxyl position is required for downstream reactivity, such as in acyloin condensation or chiral ligand synthesis. No formation of the 3-hydroxy isomer was observed with CPCR2 [2].

regioselectivity alcohol dehydrogenase α-hydroxy ketone

Enantiocomplementarity: (S)-CPCR2 Product vs. (R)-Enantiomer from Alternative Carbonyl Reductases

The (S)-enantiomer (CAS 125850-28-4) accessed via CPCR2 is enantiocomplementary to the (R)-enantiomer (CAS 125850-19-3) produced by R-specific carbonyl reductases such as those from Candida parapsilosis ATCC 7330 . This dichotomy enables access to both enantiomeric series from the same prochiral diketone, but only CPCR2 delivers the (S)-form with high selectivity (89–93% ee) [1].

enantiocomplementarity carbonyl reductase chiral pool

Preparative Scalability: CPCR2 Multi-100-mg Scale vs. Typical Analytical Biotransformations

The CPCR2-catalyzed process routinely delivers 350–600 mg of isolated (S)-2-hydroxy alkanones per batch, a scale relevant for medicinal chemistry and early process development [1]. This contrasts with many literature biotransformations that remain at the analytical (≤1 mg) scale, making direct procurement of the (S)-enantiomer a practical necessity for multi-step synthesis [2].

preparative scale biotransformation α-hydroxy ketone

Natural Occurrence and Structural Confirmation: (S)-2-Hydroxy-3-heptanone in Corynebacterium glutamicum

The (S)-enantiomer is a verified natural product found in Corynebacterium glutamicum, as cataloged in the NP-MRD database (NP0325897) with predicted ¹H and ¹³C NMR spectra [1]. This natural occurrence is not reported for the (R)-enantiomer or the 3-hydroxy regioisomer, providing a unique biological relevance baseline.

natural product Corynebacterium glutamicum NP-MRD

Highest-Value Application Scenarios for (S)-2-Hydroxy-3-heptanone Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Vicinal Amino Alcohols and Diols

The high enantiomeric purity (89–93% ee) and exclusive 2-hydroxy regiochemistry of CPCR2-derived (S)-2-hydroxy-3-heptanone enable its use as a chiral building block for stereodefined vicinal amino alcohols and diols, which are common motifs in bioactive molecules and chiral ligands [1]. The (R)-enantiomer or the 3-hydroxy isomer would lead to opposite or mismatched stereochemical outcomes, directly contraindicating their use in these synthetic sequences.

Preparative-Scale Medicinal Chemistry and Fragment-Based Drug Discovery

With demonstrated preparative yields of 350–600 mg per biotransformation batch, (S)-2-hydroxy-3-heptanone is immediately deployable in medicinal chemistry for fragment elaboration or SAR studies without additional scale-up development [1]. This contrasts with racemic material, which would require chiral separation, or the R-selective BcBDH route, which delivers the unwanted 3-hydroxy regioisomer [2].

Enantiocomplementary Chiral Pool for Asymmetric Catalysis

The availability of both (S)- and (R)-2-hydroxy-3-heptanone from complementary enzymatic routes (CPCR2 vs. R-specific carbonyl reductases) makes the (S)-enantiomer a key entry in the chiral pool for ligand synthesis [1]. Researchers designing catalysts that require a specific enantiomer must select the CPCR2-derived product to ensure the correct absolute configuration [2].

Natural Product Metabolomics and Biosynthetic Pathway Studies

As a confirmed metabolite of Corynebacterium glutamicum, the (S)-enantiomer serves as an authentic standard for metabolomics and biosynthetic pathway elucidation [1]. The absence of the (R)-enantiomer in natural sources makes the (S)-form the only biologically relevant reference for such studies.

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